4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide
Overview
Description
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is a heterocyclic compound with a unique structure that combines pyrano and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The solid product is then crystallized from ethanol to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and other organic solvents. Reaction conditions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[4,3-d][1,3]thiazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
- 2-amino-4H,6H,7H-pyrano[3,4-d][1,3]thiazol-7-one
- 4,4,6,6-tetramethyl-4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine
Uniqueness
4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its combination of pyrano and thiazole rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.BrH/c7-6-8-4-1-2-9-3-5(4)10-6;/h1-3H2,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZSXDWEUDRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315369-04-0 | |
Record name | 4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315369-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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